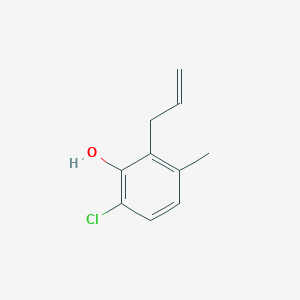

2-Allyl-6-chloro-3-methylphenol

CAS No.: 1154740-69-8

Cat. No.: VC14310880

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154740-69-8 |

|---|---|

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.64 g/mol |

| IUPAC Name | 6-chloro-3-methyl-2-prop-2-enylphenol |

| Standard InChI | InChI=1S/C10H11ClO/c1-3-4-8-7(2)5-6-9(11)10(8)12/h3,5-6,12H,1,4H2,2H3 |

| Standard InChI Key | VTTFYBYYQZKMOM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)O)CC=C |

Introduction

Molecular Structure and Chemical Identity

Structural Characterization

2-Allyl-6-chloro-3-methylphenol (CHClO) belongs to the family of substituted phenols, characterized by a hydroxyl group (-OH) attached to an aromatic ring with three substituents:

-

Chlorine at position 6,

-

Methyl group at position 3,

-

Allyl group (-CH-CH=CH) at position 2.

The allyl group introduces unsaturation, enabling participation in Diels-Alder reactions or polymerization, while the chlorine atom enhances electrophilic substitution reactivity. The methyl group contributes steric effects, influencing regioselectivity in further derivatization .

Spectroscopic Signatures

While experimental spectra for 2-allyl-6-chloro-3-methylphenol are unavailable, analogs suggest the following spectral features:

-

IR Spectroscopy: O-H stretch (~3200 cm), C-Cl stretch (~750 cm), and C=C stretch (~1650 cm).

-

NMR:

Synthetic Methodologies

Purification and Yield Optimization

Column chromatography (silica gel, hexane/ethyl acetate) is typically employed for purification. Reported yields for analogous reactions range from 60–80%, depending on reaction conditions and catalyst loading .

Physicochemical Properties

Thermodynamic Parameters

Based on structurally similar compounds (e.g., 2-allyl-6-methylphenol):

| Property | Value | Source Analog |

|---|---|---|

| Boiling Point | 230–235°C (est.) | |

| Density | 1.12–1.15 g/cm (est.) | |

| Refractive Index | 1.540–1.550 (est.) | |

| Solubility | Slightly soluble in water; | |

| soluble in ethanol, acetone |

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C, releasing HCl gas.

-

Photoreactivity: The allyl group may undergo [2+2] cycloaddition under UV light.

-

Acidity: pKa ≈ 9.5–10.0 (weaker than phenol due to electron-donating methyl group) .

Applications and Industrial Relevance

Agrochemical Intermediates

Chlorinated phenols are precursors to herbicides and insecticides. For example, 2-allyl-6-chloro-3-methylphenol could be alkylated to produce analogs of chloropyrifos or other organophosphate pesticides .

Pharmaceutical Synthesis

The allyl group serves as a handle for further functionalization. Hydrogenation would yield 2-propyl-6-chloro-3-methylphenol, a potential intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Polymer Chemistry

Radical-initiated polymerization of the allyl group could yield cross-linked resins for coatings or adhesives.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for pharmaceutical applications.

-

Green Chemistry Approaches: Replacing AlCl with ionic liquids or heterogeneous catalysts to improve sustainability.

-

Biological Screening: Evaluating antimicrobial or anticancer activity given the structural similarity to bioactive phenols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume